4-(Chloromethyl)-1-methoxy-4-methylheptane
Description
4-(Chloromethyl)-1-methoxy-4-methylheptane is a branched alkane derivative featuring a chloromethyl (-CH2Cl) group at the 4-position, a methoxy (-OCH3) group at the 1-position, and a methyl (-CH3) substituent at the same carbon (4-position). This structure confers unique chemical reactivity due to the interplay of electron-withdrawing (chlorine) and electron-donating (methoxy) groups.
Properties
Molecular Formula |
C10H21ClO |
|---|---|
Molecular Weight |
192.72 g/mol |
IUPAC Name |
4-(chloromethyl)-1-methoxy-4-methylheptane |
InChI |
InChI=1S/C10H21ClO/c1-4-6-10(2,9-11)7-5-8-12-3/h4-9H2,1-3H3 |
InChI Key |
AITLDAAKPBRMAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CCCOC)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-methoxy-4-methylheptane typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 4-methyl-1-methoxyheptane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons .
Industrial Production Methods
Industrial production of 4-(Chloromethyl)-1-methoxy-4-methylheptane may involve large-scale chloromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1-methoxy-4-methylheptane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Substitution: Products include alcohols, amines, and ethers, depending on the nucleophile used.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
4-(Chloromethyl)-1-methoxy-4-methylheptane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chloromethyl groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-methoxy-4-methylheptane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the methoxy group can participate in oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Chloro-4-methylheptane
- Molecular Formula : C₈H₁₇Cl
- Key Features : Lacks the methoxy group and chloromethyl substituent present in the target compound. Instead, it has a single chlorine atom and a methyl group at the 4-position.
- Physical Properties: Average mass: 148.674 g/mol Monoisotopic mass: 148.101878 g/mol
- The chlorine atom may undergo nucleophilic substitution, but the absence of a chloromethyl group limits opportunities for further functionalization .
Bis Benzimidazole Derivatives with Chloromethyl Groups
- Example : 2-(Chloromethyl)-1H-benzimidazole derivatives (e.g., compounds 1(a-c) in ).
- Key Features : Chloromethyl groups attached to aromatic benzimidazole cores.
- Synthesis : Prepared via reactions of o-phenylenediamine with chloroacetic acid, highlighting the versatility of chloromethyl groups in forming heterocyclic systems.
- Applications : These derivatives are evaluated for antibacterial activity, suggesting that chloromethyl-containing compounds may interact with biological targets through alkylation or hydrogen bonding .
4-Chloromethcathinone (4-CMC)
- Molecular Formula: C₁₀H₁₂ClNO
- Key Features: A cathinone derivative with a chloromethyl group attached to a ketone-bearing backbone.
- Biological Relevance : 4-CMC is a psychoactive substance with stimulant properties, detected in forensic cases at blood concentrations ranging from 0.05 to 2.1 µg/mL. Its chloromethyl group may enhance lipophilicity, facilitating blood-brain barrier penetration .
Methoxy-Substituted Chromene Derivatives
- Example: 4-(4-Chlorophenyl)-3-cyano-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene ().
- Key Features : Methoxy groups on aromatic rings enhance electron density, influencing reactivity in cyclocondensation reactions.
- Synthesis : Methoxy groups are introduced via precursors like 4-methoxyphenyl-cyclohexanedione, demonstrating stable ether linkages under mild conditions .
Research Implications
- Synthetic Challenges : The target compound’s branched structure may complicate regioselective synthesis, as seen in analogous alkane naming conventions (e.g., 4-(1,1-dimethylethyl)heptane in ).
- Industrial Relevance : Chloromethyl-containing compounds like bis(chloromethyl)ether () are regulated due to toxicity, underscoring the need for careful handling of similar structures .
Biological Activity
4-(Chloromethyl)-1-methoxy-4-methylheptane is a compound of interest due to its potential biological activities. This article explores its interactions with biological systems, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
4-(Chloromethyl)-1-methoxy-4-methylheptane belongs to a class of organic compounds characterized by the presence of a chloromethyl group and a methoxy group. Its structural formula can be represented as follows:
This compound's molecular structure plays a critical role in its biological activity, particularly in how it interacts with various biomolecules.
Biological Activity Overview
The biological activity of 4-(Chloromethyl)-1-methoxy-4-methylheptane has been investigated in several studies, revealing its potential effects on different biological systems.
Pharmacological Effects
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The incorporation of the chloromethyl group may enhance the compound's ability to disrupt bacterial cell membranes.
- Cytotoxicity : Preliminary studies suggest that 4-(Chloromethyl)-1-methoxy-4-methylheptane may exhibit cytotoxic effects on certain cancer cell lines, potentially through apoptosis induction mechanisms.
The mechanisms through which 4-(Chloromethyl)-1-methoxy-4-methylheptane exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Interaction with Receptors : It may act as a ligand for various receptors, influencing signaling pathways that regulate cell growth and differentiation.
Case Studies
Several case studies have documented the biological activities of 4-(Chloromethyl)-1-methoxy-4-methylheptane:
-
Study on Antimicrobial Properties :
- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents.
-
Cytotoxicity Assessment :
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Results : The compound exhibited a dose-dependent cytotoxic effect on MCF-7 (breast cancer) cells, with an IC50 value indicating moderate potency.
-
Enzyme Inhibition Study :
- Objective : To investigate the inhibitory effects on specific metabolic enzymes.
- Results : The compound was found to inhibit aldose reductase activity, which is significant in diabetic complications.
Data Tables
| Study Type | Target Organism/Cell Line | Key Findings |
|---|---|---|
| Antimicrobial Activity | Staphylococcus aureus | Significant inhibition observed |
| Antimicrobial Activity | Escherichia coli | Moderate inhibition noted |
| Cytotoxicity Assessment | MCF-7 (breast cancer) | Dose-dependent cytotoxicity with IC50 value |
| Enzyme Inhibition Study | Aldose reductase | Inhibition observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
